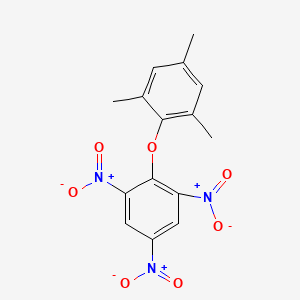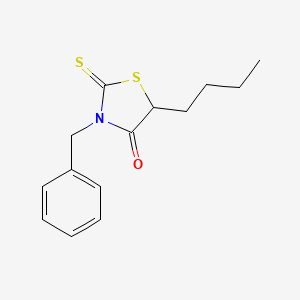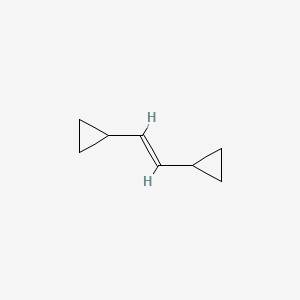
Cyclopropane, 1,1'-(1,2-ethenediyl)bis-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropane, 1,1’-(1,2-ethenediyl)bis-, (E)- is an organic compound with the molecular formula C8H12. This compound is characterized by the presence of two cyclopropane rings connected by an ethenediyl group in the (E)-configuration. The unique structure of this compound imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopropane, 1,1’-(1,2-ethenediyl)bis-, (E)- can be synthesized through various methods. One common approach involves the reaction of cyclopropylcarbinyl halides with strong bases such as sodium amide or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of cyclopropylcarbinyl derivatives. This process requires the use of metal catalysts such as palladium or platinum and is conducted under high pressure and temperature conditions to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropane, 1,1’-(1,2-ethenediyl)bis-, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts, resulting in the formation of saturated hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or sodium methoxide, leading to the formation of substituted cyclopropane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium (Pd) or platinum (Pt) catalysts
Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Substituted cyclopropane derivatives
Wissenschaftliche Forschungsanwendungen
Cyclopropane, 1,1’-(1,2-ethenediyl)bis-, (E)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Cyclopropane, 1,1’-(1,2-ethenediyl)bis-, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane, 1,1’-(1,2-ethenediyl)bis-, (Z)-: A stereoisomer with a different spatial arrangement of atoms.
Cyclohexane, 1,1’-(1,2-ethenediyl)bis-: A similar compound with cyclohexane rings instead of cyclopropane rings.
Uniqueness
Cyclopropane, 1,1’-(1,2-ethenediyl)bis-, (E)- is unique due to its (E)-configuration, which imparts distinct chemical properties and reactivity compared to its (Z)-isomer and other similar compounds
Eigenschaften
CAS-Nummer |
10359-44-1 |
|---|---|
Molekularformel |
C8H12 |
Molekulargewicht |
108.18 g/mol |
IUPAC-Name |
[(E)-2-cyclopropylethenyl]cyclopropane |
InChI |
InChI=1S/C8H12/c1-2-7(1)5-6-8-3-4-8/h5-8H,1-4H2/b6-5+ |
InChI-Schlüssel |
WOUFKYXLNUWBJY-AATRIKPKSA-N |
Isomerische SMILES |
C1CC1/C=C/C2CC2 |
Kanonische SMILES |
C1CC1C=CC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


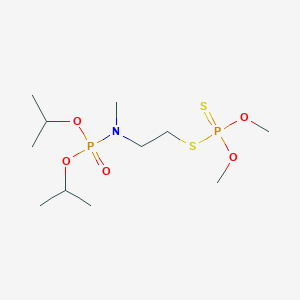


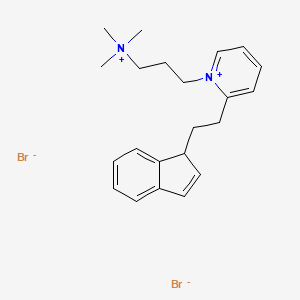
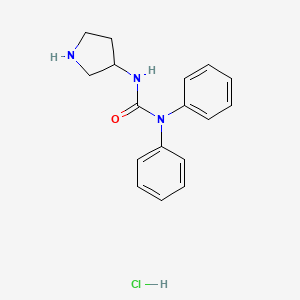
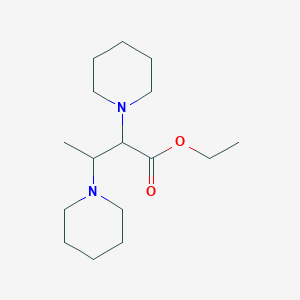
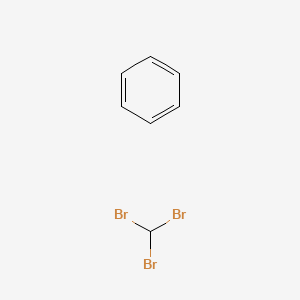
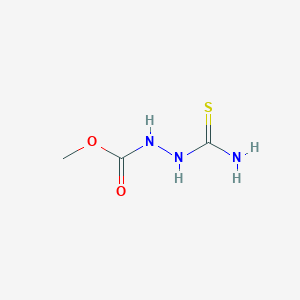
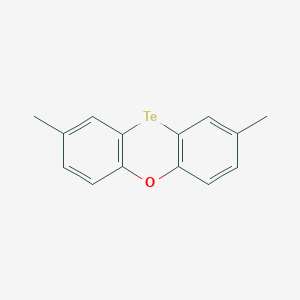

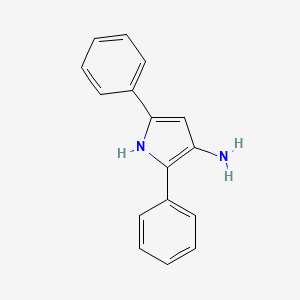
![6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione](/img/structure/B14717897.png)
